molecular formula C15H22N4O2S B11077042 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide

2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide

Cat. No.: B11077042
M. Wt: 322.4 g/mol
InChI Key: VUGRFBBICPPFOP-UHFFFAOYSA-N
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Description

2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular formula of C24H25N3O3S2 and a molecular weight of 467.613 g/mol This compound is known for its unique structure, which includes an ethoxy group, an anilino group, a carbothioyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the anilino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or piperazines.

Scientific Research Applications

2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved in these processes include the inhibition of DNA synthesis and the disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-METHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
  • 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]AMINOPHENYL}THIO-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for diverse chemical modifications, making it a versatile reagent in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for medicinal research .

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-[(4-ethoxyphenyl)carbamothioyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C15H22N4O2S/c1-2-21-13-5-3-12(4-6-13)17-15(22)19-9-7-18(8-10-19)11-14(16)20/h3-6H,2,7-11H2,1H3,(H2,16,20)(H,17,22)

InChI Key

VUGRFBBICPPFOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC(=O)N

Origin of Product

United States

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